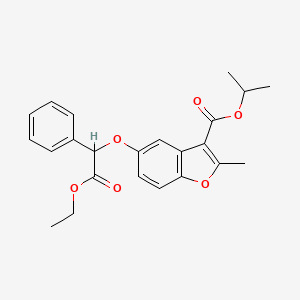
Propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C23H24O6 and its molecular weight is 396.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate, a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzofuran ring substituted with various functional groups that contribute to its biological activity. The molecular formula is C21H20O5 with a molecular weight of approximately 362.38 g/mol. The presence of the ethoxy and carboxylate groups is particularly significant for its pharmacological properties.
1. Anticancer Activity
Benzofuran derivatives have demonstrated promising anticancer effects in various studies. For example, compounds similar to this compound have shown significant cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | OVCAR-4 (Ovarian) | 12 | 56.45 |
| Compound B | NCI-H460 (Lung) | 11 | 80.92 |
| Compound C | HCT-116 (Colon) | 10 | 72.14 |
Studies indicate that the introduction of specific substituents at the benzofuran ring enhances anticancer activity by targeting cellular pathways involved in tumor growth and proliferation . The structure–activity relationship (SAR) analyses suggest that modifications at the C-2 position are crucial for enhancing cytotoxicity.
2. Anti-inflammatory Effects
Research has shown that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. For instance, studies have reported that certain benzofuran compounds can reduce the levels of TNF-alpha and IL-6 in vitro, which are critical markers of inflammation .
3. Antimicrobial Activity
The antimicrobial potential of benzofurans has been explored extensively. The compound has been tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against human ovarian cancer cell lines, revealing that modifications significantly enhanced their anticancer potency.
- Anti-inflammatory Study : In a controlled experiment, this compound was administered in a murine model of arthritis, resulting in reduced swelling and pain indicators compared to controls.
- Antimicrobial Evaluation : A recent study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics.
Properties
IUPAC Name |
propan-2-yl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-5-26-23(25)21(16-9-7-6-8-10-16)29-17-11-12-19-18(13-17)20(15(4)28-19)22(24)27-14(2)3/h6-14,21H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWERSLRYECUVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














